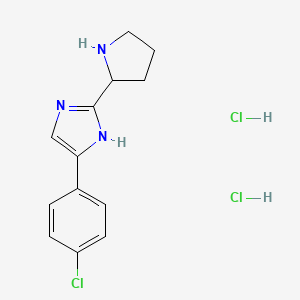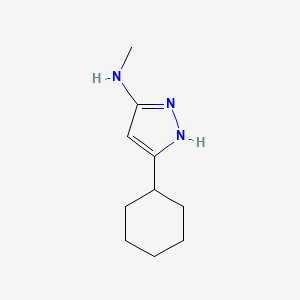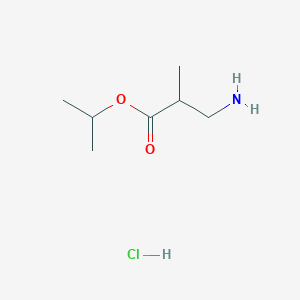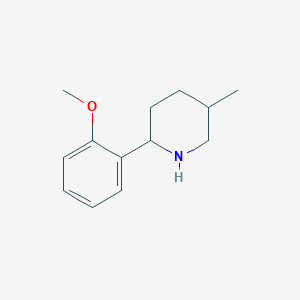
2-(2-Methoxyphenyl)-5-methylpiperidine
Overview
Description
“2-(2-Methoxyphenyl)-5-methylpiperidine” is a chemical compound. Its structure suggests that it is a piperidine derivative with a methoxyphenyl group at the 2-position and a methyl group at the 5-position .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds are often synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenyl)-5-methylpiperidine” would be expected to include a piperidine ring, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds have been studied for their antioxidant properties .Scientific Research Applications
-
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- Application Summary : This compound is a heterocyclic compound containing an oxazoline ring. It has been synthesized and characterized for scientific purposes.
- Methods of Application : The compound can be synthesized through various reactions, including cyclization of acylated amino alcohols.
- Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature.
-
- Application Summary : This compound is used as a chemoselective multitasking reagent for an amine protection/deprotection sequence .
- Methods of Application : The compound is used for protection/deprotection of amino groups through carbamate bond mediated cappings .
- Results or Outcomes : The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group .
-
- Application Summary : Tertiary phosphines, containing only P–C bonds, are synthesized and used in various reactions .
- Methods of Application : The synthesis of tertiary phosphines often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .
- Results or Outcomes : This synthetic approach has been widely used for the synthesis of phosphines with heterocyclic structures .
-
- Application Summary : Methoxyphenylacetic acid is a reagent used in various chemical reactions .
- Methods of Application : The specific methods of application are not readily available in the scientific literature .
- Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature .
-
2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives
- Application Summary : These compounds are used as pH-triggered pivots in molecular switches .
- Methods of Application : The pH-induced switching process of these compounds was investigated with the help of UV spectroscopy .
- Results or Outcomes : According to the calculated energy profiles, the rotation movements during the switching of the corresponding 3-methyl derivatives proceed unidirectionally at the molecular level .
-
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-OMe-DMBI-I)
- Application Summary : This compound is known as an efficient n-type dopant in organic electronics .
- Methods of Application : The compound anchors to gold surfaces in a highly stable fashion and subsequently rotates in a specific manner .
- Results or Outcomes : The specific outcomes of the research involving this compound are not readily available in the scientific literature .
properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBWBJBJRJFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-5-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



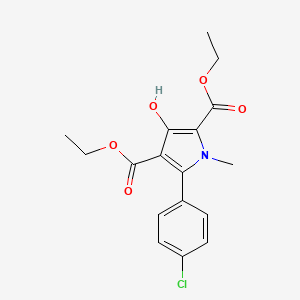
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)
![2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B1455720.png)

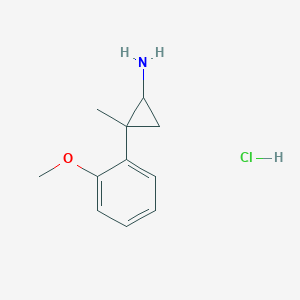
![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)
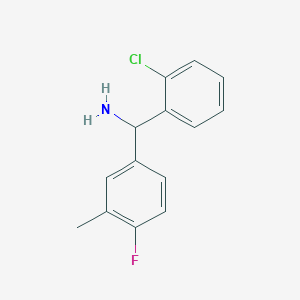
![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
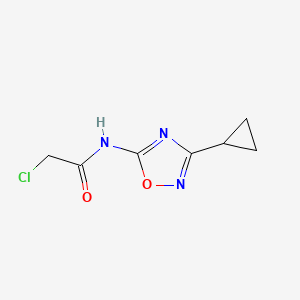
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
